![molecular formula C17H20N2O3S2 B2716132 5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide CAS No. 946211-29-6](/img/structure/B2716132.png)
5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-methyl-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered ring with one sulfur atom, and a tetrahydroquinoline, which is a type of nitrogen-containing heterocycle .
Molecular Structure Analysis
The InChI code provided suggests that the compound has a molecular weight of 303.45 . The exact structure would depend on the positions of the various functional groups on the rings.Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, and reactivity .Mechanism of Action
Target of Action
The compound “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” is a sulfonamide derivative . Sulfonamides are known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth and reproduction .
Mode of Action
As a sulfonamide derivative, “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide” might interact with its targets by mimicking the natural substrate of the enzyme, thereby inhibiting the enzyme’s activity .
Biochemical Pathways
Sulfonamides typically affect the synthesis of nucleic acids in bacteria by inhibiting the conversion of para-aminobenzoic acid to folic acid . This could potentially be one of the pathways affected by “5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide”.
Result of Action
The inhibition of folic acid synthesis by sulfonamides generally leads to a halt in bacterial growth and reproduction .
Future Directions
properties
IUPAC Name |
5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-3-16(20)19-10-4-5-13-11-14(7-8-15(13)19)18-24(21,22)17-9-6-12(2)23-17/h6-9,11,18H,3-5,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAHGMGJRGQQFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.